molecular formula C8H8ClNO3 B2922931 1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-yl)ethan-1-one CAS No. 2098196-04-2

1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-yl)ethan-1-one

Cat. No.: B2922931
CAS No.: 2098196-04-2
M. Wt: 201.61
InChI Key: HCGBEFSUBAVHKE-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a pyridine ring, along with an ethanone moiety. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures to ensure selective chlorination .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The compound is often stored at low temperatures (around 4°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-acetyl-6-chloro-2-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-4(11)7-5(12)3-6(9)10-8(7)13-2/h3H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGBEFSUBAVHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=CC1=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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